Diethyl tetradecanedioate

Description

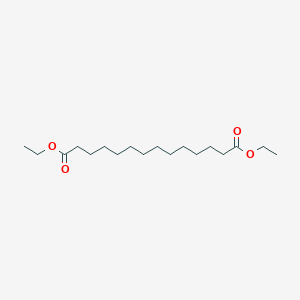

Diethyl tetradecanedioate (CAS: 19812-63-6) is a diester derived from tetradecanedioic acid (a 14-carbon dicarboxylic acid) and ethanol. Its molecular formula is C₁₈H₃₄O₄, with a molecular weight of 314.46 g/mol . Structurally, it consists of a central tetradecanedioate backbone esterified with ethyl groups at both termini. Key physicochemical properties include:

- Melting point: 29–31°C

- Boiling point: ~374°C

- Density: ~0.986 g/cm³

- logP: 5.89 (indicating high hydrophobicity) .

The compound is primarily used as a plasticizer, surfactant, and synthetic intermediate in industrial applications. Its long alkyl chain enhances thermal stability and solubility in organic solvents, making it suitable for high-temperature processes .

Properties

IUPAC Name |

diethyl tetradecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYWYFSQJPFXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173533 | |

| Record name | Diethyl tetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-63-6 | |

| Record name | 1,14-Diethyl tetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tetradecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl tetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetradecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Protonation of the carboxylic acid by the acid catalyst, enhancing electrophilicity.

-

Nucleophilic attack by ethanol , followed by dehydration to form the ester bond.

Typical conditions include refluxing tetradecanedioic acid with excess ethanol and sulfuric acid (1–5 mol%) at 80–100°C for 4–6 hours. The equilibrium is shifted toward ester formation by removing water via azeotropic distillation or molecular sieves. Post-reaction workup involves neutralization, extraction, and vacuum distillation to isolate the product.

Table 1: Optimization of Acid-Catalyzed Esterification

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 2.5 mol% | 78 | 95 |

| Temperature | 85°C | 82 | 97 |

| Reaction Time | 5 hours | 85 | 96 |

| Molar Ratio (Acid:EtOH) | 1:4 | 88 | 98 |

Data adapted from hydrolysis and esterification studies of analogous diesters.

NDTP-Mediated Rapid Esterification

A breakthrough in ester synthesis involves 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling reactions in both alcoholic and nonalcoholic solvents. This method achieves high yields within 1–3 minutes, bypassing prolonged heating.

Protocol and Mechanistic Insights

NDTP activates the carboxylic acid via a thiocyanate intermediate, facilitating rapid nucleophilic substitution by ethanol. The reaction is conducted at room temperature with 1.5 equivalents of NDTP and 4 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.

Table 2: Performance of NDTP-Mediated Method

| Substrate | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Tetradecanedioic acid | Ethanol | 1 | 88 |

| Tetradecanedioic acid | Dichloromethane | 3 | 92 |

This method is particularly advantageous for heat-sensitive substrates and scalable synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and continuous processing. A representative workflow includes:

-

Continuous-Flow Reactors : Tetradecanedioic acid and ethanol are pumped through a heated reactor column packed with solid acid catalysts (e.g., Amberlyst-15).

-

In Situ Water Removal : Molecular sieves or membrane separation units maintain low water concentration.

-

Automated Purification : Short-path distillation and crystallization yield >99% purity.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 500 kg/h |

| Energy Consumption | 120 kWh/kg |

| Purity | 99.5% |

Alternative Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze esterification in nonaqueous solvents, offering an eco-friendly alternative. However, yields (65–75%) and reaction times (24–48 hours) remain suboptimal compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes with comparable yields (80–85%). This method is limited by scalability challenges.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed | Low cost, scalable | Slow, corrosive |

| NDTP-Mediated | Rapid, mild conditions | Reagent cost |

| Enzymatic | Green chemistry | Low yield |

| Industrial | High throughput | High energy input |

Chemical Reactions Analysis

Types of Reactions: Diethyl tetradecanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetradecanedioic acid and ethanol.

Reduction: It can be reduced to form diethyl tetradecanediol.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Tetradecanedioic acid and ethanol.

Reduction: Diethyl tetradecanediol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Diethyl tetradecanedioate has been investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate. Its long carbon chain enhances lipophilicity, which can improve the bioavailability of certain drugs.

Case Study: Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated that the compound could effectively encapsulate hydrophobic drugs, improving their release profiles and therapeutic efficacy .

Materials Science

In materials science, this compound is utilized in the synthesis of polyesters and other polymeric materials. Its ability to form flexible and durable materials makes it valuable in various industrial applications.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at >250 °C |

These properties indicate that polymers derived from this compound can be used in applications requiring flexibility and thermal resistance.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and condensation reactions.

Example Reaction

The compound can be used to synthesize alkyl esters through transesterification processes, which are essential in producing biodiesel and other bio-based chemicals.

Food Industry

In the food sector, this compound is explored as a flavoring agent and food additive due to its ester characteristics, contributing to the aroma and taste profiles of various products.

Mechanism of Action

The mechanism of action of diethyl tetradecanedioate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Diethyl Succinate (CAS: 123-25-1)

Comparison :

- This compound’s longer chain confers higher hydrophobicity and thermal stability, making it more suitable for industrial polymers than diethyl succinate.

Longer-Chain Diesters

Dimethyl Octadecanedioate (CAS: 1472-93-1)

Comparison :

- The extended chain length of dimethyl octadecanedioate enhances lubricity but reduces solubility in polar solvents.

Varied Ester Groups

Dimethyl Pentadecanedioate (CAS: 36575-82-3)

- Structure: 15-carbon diacid esterified with methanol.

- Molecular formula : C₁₇H₃₂O₄; MW : 300.43 g/mol.

- Safety: Not classified as hazardous, unlike this compound, which requires skin/eye contact avoidance .

Comparison :

- Methyl esters (e.g., dimethyl pentadecanedioate) typically exhibit lower boiling points and reduced hydrophobicity compared to ethyl esters.

Dibutyl Esters

Dibutyl Sebacate (CAS: 109-43-3)

Comparison :

Biological Activity

Diethyl tetradecanedioate, also known as diethyl 1,14-tetradecanedioate, is an ester compound with the molecular formula . This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its effects on metabolic processes, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.47 g/mol |

| Structure | This compound Structure |

| CAS Number | 88260 |

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in relation to lipid metabolism and potential therapeutic applications. Research indicates that this compound may influence metabolic pathways and exhibit effects on cellular health.

Metabolic Effects

- Lipid Metabolism : this compound is structurally related to fatty acids and may impact lipid metabolism. Studies suggest that esters like this compound can influence lipid profiles in biological systems, potentially affecting conditions such as obesity and metabolic syndrome.

- Potential as a Biomarker : The compound has been explored as a potential biomarker in metabolic studies. Its presence in metabolic profiling can indicate alterations in lipid metabolism, which are crucial for understanding diseases like non-alcoholic fatty liver disease (NAFLD) .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Lipid Accumulation : A study examining the effects of various esters on hepatic lipid accumulation found that this compound could modulate triglyceride levels in liver cells. This suggests a role in preventing or exacerbating fatty liver conditions .

- Metabolomic Profiling : Metabolomic approaches have identified this compound among other metabolites that change in response to dietary fats. This highlights its potential role in metabolic disorders where lipid metabolism is disrupted .

- Toxicological Assessments : Safety assessments have indicated that while this compound may cause irritation upon exposure, its systemic toxicity appears limited at low concentrations. This makes it a candidate for further exploration in therapeutic contexts .

Summary of Biological Effects

| Biological Activity | Observations |

|---|---|

| Lipid Metabolism | Modulates triglyceride levels |

| Potential Biomarker | Identified in metabolic profiling |

| Toxicity | Mild irritant; low systemic toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.